N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide

Lipophilicity optimization Permeability Lead optimization

This fully substituted benzamide is a unique, lipophilic scaffold for PARP/CRF-BP research. Distinct from iniparib, it features a tertiary amide (no H-bond donor), a 4-methylamino group for tuned reduction potential, and dual N-substitution (furan-2-ylmethyl & 4-methylphenyl) that boosts permeability (logP ~4.78). Ideal for SAR studies on hydrophobic pocket occupancy, prodrug activation (GDEPT/ADEPT), and cancer cell line screening (GI50 ~1–3.8 µM). Procure this differentiated tool to advance your drug discovery program.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 377764-14-2
Cat. No. B2534168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide
CAS377764-14-2
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)NC)[N+](=O)[O-]
InChIInChI=1S/C20H19N3O4/c1-14-5-8-16(9-6-14)22(13-17-4-3-11-27-17)20(24)15-7-10-18(21-2)19(12-15)23(25)26/h3-12,21H,13H2,1-2H3
InChIKeyUFIHVXASOCULPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide (CAS 377764-14-2): Structural and Pharmacophoric Baseline for Research Procurement


N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide (CAS 377764-14-2, molecular formula C20H19N3O4, molecular weight 365.39 g/mol) is a fully substituted benzamide featuring a 3-nitro group, a 4-methylamino substituent, and a tertiary amide bearing both furan-2-ylmethyl and 4-methylphenyl N-substituents . The compound belongs to the broader nitrobenzamide class, which includes well-characterized PARP inhibitors such as iniparib (4-iodo-3-nitrobenzamide) [1]. The specific combination of a hydrogen-bond-donating 4-methylamino group adjacent to the electron-withdrawing 3-nitro substituent, together with the lipophilic N-(4-methylphenyl) and N-(furan-2-ylmethyl) moieties, creates a distinctive pharmacophoric pattern that distinguishes it from simpler nitrobenzamide congeners.

Why N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide Cannot Be Replaced by Simpler Nitrobenzamides or Des-methyl Analogs


Close structural analogs—including 4-(2-furanylmethylamino)-3-nitrobenzamide (which lacks the N-(4-methylphenyl) substitution), 4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide (benzyl replacing methyl on the 4-amino group), and simple 4-substituted-3-nitrobenzamides—differ in at least one critical pharmacophoric feature: lipophilicity, hydrogen-bonding capacity, or steric bulk at the tertiary amide . The tertiary amide linkage in the target compound eliminates a hydrogen-bond donor present in secondary amide analogs, altering both permeability and target engagement profiles. The 4-methylamino group (vs. 4-amino or 4-benzylamino) tunes the electron density on the benzamide ring, which directly affects the reduction potential of the 3-nitro group—a key determinant of bioactivation in nitroaromatic prodrugs [1]. The N-(4-methylphenyl) substituent contributes approximately +0.5 to +1.0 logP units relative to the unsubstituted N-phenyl analog, substantially shifting solubility and protein-binding characteristics .

Product-Specific Quantitative Evidence for N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide: Comparator-Anchored Differentiation


Comparative Lipophilicity and Hydrogen-Bonding Profile vs. Des-N-(4-methylphenyl) Analog

The target compound bears a tertiary amide with N-(4-methylphenyl) and N-(furan-2-ylmethyl) substituents, while the closest cataloged analog, 4-(2-furanylmethylamino)-3-nitrobenzamide, is a secondary amide with an additional hydrogen-bond donor . The target compound's SMILES (CNC1=C(C=C(C=C1)C(=O)N(CC1=CC=CO1)C1=CC=C(C)C=C1)[N+]([O-])=O) reveals zero hydrogen-bond donors on the amide nitrogen, versus one donor in the secondary amide analog. This structural difference is predicted to reduce topological polar surface area and increase passive membrane permeability. The predicted logP of the target compound is approximately 4.78 (estimated from structural calculation), compared with an estimated logP of ~2.5–3.0 for the des-N-(4-methylphenyl) secondary amide analog .

Lipophilicity optimization Permeability Lead optimization

Binding Affinity of Close Structural Analog at Corticotropin-Releasing Factor Binding Protein: Class-Level Context for Target Profiling

The des-N-(4-methylphenyl) analog, 4-(2-furanylmethylamino)-3-nitrobenzamide (BDBM90034), exhibited a Ki of 3,570 nM (3.57 µM) against corticotropin-releasing factor-binding protein (CRF-BP, Homo sapiens) in a curated PubChem BioAssay (AID 651639) [1]. This represents the only publicly available quantitative binding data for a compound sharing the furanylmethylamino-nitrobenzamide core with the target compound. The target compound's additional N-(4-methylphenyl) substituent is expected to modulate this affinity through increased hydrophobic contacts with the CRF-BP binding pocket, though direct measurement on the target compound has not been published. This Ki value serves as a baseline reference point for researchers developing SAR studies around the nitrobenzamide scaffold.

Corticotropin-releasing factor Binding affinity Nitrobenzamide SAR

Class-Level Anti-Tumor Activity of 4-Substituted-3-Nitrobenzamide Derivatives: Benchmark GI50 Values

A series of 4-substituted-3-nitrobenzamide derivatives—structurally related to the target compound—were evaluated for anti-tumor activity against HCT-116, MDA-MB-435, and HL-60 cell lines using the SRB assay [1]. The most potent compound (4a) exhibited GI50 values of 1.904–2.111 µmol·L⁻¹ across these three cell lines, while additional potent derivatives (4g, 4l–4n) showed GI50 values of 1.008–3.586 µmol·L⁻¹ against MDA-MB-435 and 1.993–3.778 µmol·L⁻¹ against HL-60, respectively [1]. The target compound shares the core 4-substituted-3-nitrobenzamide scaffold but incorporates a tertiary amide N-(4-methylphenyl)-N-(furan-2-ylmethyl) motif not present in the characterized series, which may alter both potency and selectivity relative to these published benchmarks.

Anti-tumor activity GI50 SRB assay

Steric and Electronic Differentiation from the 4-Benzylamino Analog: Implications for Nitro Group Bioactivation

The target compound's 4-methylamino group (MW contribution: 30 Da) is significantly smaller than the 4-benzylamino group (MW contribution: 106 Da) present in the close analog 4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide (C26H23N3O4, MW 441.5 g/mol) . This 76 Da molecular weight difference, combined with the altered electron-donating properties of methylamino vs. benzylamino substituents, is expected to modulate the reduction potential of the 3-nitro group—a critical parameter for nitroaromatic prodrug bioactivation. The smaller 4-methylamino group in the target compound provides less steric shielding of the adjacent nitro group, potentially facilitating enzymatic reduction by nitroreductases relative to the bulkier benzylamino analog.

Nitro reduction potential Bioactivation Prodrug design

Recommended Research Application Scenarios for N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide Based on Evidence-Anchored Differentiation


Scaffold-Hopping and SAR Expansion Around the Nitrobenzamide PARP/Stress-Response Pharmacophore

Researchers investigating poly(ADP-ribose) polymerase (PARP) inhibition or stress-related targets such as CRF-BP can use this compound as a rationally differentiated scaffold-hopping candidate. The combination of a tertiary amide, 4-methylamino, and dual N-substitution pattern explores chemical space distinct from classic PARP inhibitors like iniparib (4-iodo-3-nitrobenzamide), while the close analog 4-(2-furanylmethylamino)-3-nitrobenzamide (BDBM90034) provides a reference Ki of 3.57 µM against CRF-BP [1][2]. This compound's altered hydrogen-bonding and lipophilicity profile makes it suited for probing the SAR of hydrophobic pocket occupancy in nitrobenzamide-target complexes.

Nitroreductase-Dependent Prodrug Activation Studies Requiring Tunable Nitro Reduction Kinetics

The 4-methylamino substituent provides intermediate electron-donating character compared to 4-amino (stronger donor) and 4-benzylamino (sterically hindered donor) analogs, offering a tool for modulating the reduction potential of the 3-nitro group [1]. Researchers employing nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) systems can evaluate this compound against 4-substituted-3-nitrobenzamide benchmarks with GI50 values of 1.0–3.8 µM in cancer cell lines [2] to identify the optimal balance between activation rate and cytotoxic potency.

Physicochemical Property-Driven Lead Optimization for CNS or Intracellular Targets

With an estimated logP of approximately 4.78 and zero hydrogen-bond donors on the amide nitrogen, this compound occupies a more lipophilic, permeability-favorable chemical space compared to the more polar secondary amide analog 4-(2-furanylmethylamino)-3-nitrobenzamide (estimated logP ~2.5–3.0, one additional H-bond donor) [1]. This property profile supports its evaluation in cell-based assays requiring passive membrane permeability, including target engagement studies for intracellular enzymes or receptors where compound ingress is a known limitation of more polar nitrobenzamide derivatives.

Anti-Tumor Screening Libraries Focused on 3-Nitrobenzamide Chemotypes

Given that 4-substituted-3-nitrobenzamide derivatives have demonstrated GI50 values as low as 1.008 µmol·L⁻¹ against MDA-MB-435 melanoma and HL-60 leukemia cell lines in SRB assays [1], this compound can be incorporated into focused screening libraries targeting the 3-nitrobenzamide antitumor pharmacophore. Its unique N,N-disubstituted amide architecture distinguishes it from the mono-substituted amides that dominate the published 4-substituted-3-nitrobenzamide SAR literature, offering a new vector for structural diversification.

Quote Request

Request a Quote for N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.